beta-D-Glucopyranose, 1-(3-phenoxybenzoate)
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Overview
Description
Beta-D-Glucopyranose, 1-(3-phenoxybenzoate): is a derivative of beta-D-glucopyranose, a common form of glucose This compound is characterized by the presence of a phenoxybenzoate group attached to the glucopyranose ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1-(3-phenoxybenzoate) typically involves the esterification of beta-D-glucopyranose with 3-phenoxybenzoic acid. This reaction is usually carried out in the presence of a catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., pyridine), under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Beta-D-Glucopyranose, 1-(3-phenoxybenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxybenzoate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-D-Glucopyranose, 1-(3-phenoxybenzoate) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of beta-D-Glucopyranose, 1-(3-phenoxybenzoate) involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1,2,3,4,6-penta-O-galloyl-beta-D-glucopyranose: Known for its inhibitory effects on glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and potential therapeutic applications.
Levoglucosan (1,6-anhydro-beta-D-glucopyranose): A promising platform molecule derived from cellulose pyrolysis, used in the synthesis of various high-value chemicals.
Uniqueness: Beta-D-Glucopyranose, 1-(3-phenoxybenzoate) is unique due to the presence of the phenoxybenzoate group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications, distinguishing it from other glucopyranose derivatives.
Properties
CAS No. |
69426-23-9 |
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Molecular Formula |
C19H20O8 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-phenoxybenzoate |
InChI |
InChI=1S/C19H20O8/c20-10-14-15(21)16(22)17(23)19(26-14)27-18(24)11-5-4-8-13(9-11)25-12-6-2-1-3-7-12/h1-9,14-17,19-23H,10H2/t14-,15-,16+,17-,19+/m1/s1 |
InChI Key |
CGUTZTKJWDNPJX-ILYVXUQDSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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